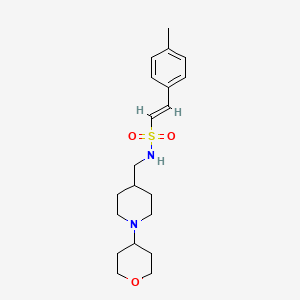![molecular formula C14H14N4O3S B2788912 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866020-06-6](/img/structure/B2788912.png)
5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound known for its multifaceted chemical properties and potential applications in various scientific fields. This compound's unique structure combines elements from pyridine, pyrimidine, and thiazinane, making it a compound of significant interest for researchers in chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step synthetic process. The initial step often includes the formation of a pyridine derivative, which is then functionalized with a thiazinan moiety. The final stage involves the methylene linkage of the pyridine derivative to the pyrimidinetrione core under specific reaction conditions such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize automated continuous flow synthesis, which allows for better control over reaction parameters, higher yields, and safer handling of potentially hazardous intermediates. This method also facilitates the scalability of production while maintaining product purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazinan ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the pyridinyl or pyrimidinetrione units, leading to the formation of dihydropyridine or dihydropyrimidinetrione derivatives.
Substitution: : The methylene bridge allows for various substitution reactions, making it possible to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions typically performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under the presence of a base like potassium carbonate.
Major Products: These reactions yield an array of products depending on the specific reagents and conditions used, including sulfoxides, sulfones, and substituted derivatives that modify the compound's biological and chemical properties.
科学的研究の応用
Chemistry: : The compound is used in various synthesis protocols to create novel materials or intermediates for other complex molecules. Biology : In biochemical studies, it is employed as a probe to understand the interaction with specific enzymes or receptors. Medicine : There is growing interest in its potential as a pharmacologically active agent, particularly for its possible antimicrobial or anti-inflammatory effects. Industry : It can be used as a building block for the synthesis of materials with specific properties, such as polymers or dyes.
作用機序
The compound's biological activity is thought to stem from its ability to interact with nucleophilic sites on proteins or nucleic acids, forming stable complexes. This interaction can inhibit specific enzymes or modulate receptor activity, leading to observed biological effects.
類似化合物との比較
Similar Compounds: : Pyridinylmethylene derivatives, thiazinan-pyrimidine hybrids, and pyrimidinetrione analogs. Uniqueness : The combination of pyridinyl, thiazinan, and pyrimidinetrione elements makes it distinct, offering a unique blend of chemical properties and biological activities not found in related compounds. The specific methylene linkage further enhances its reactivity and functional versatility.
By blending these features, 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione stands out as a promising candidate for further research and development in multiple scientific domains.
特性
IUPAC Name |
5-[(6-thiomorpholin-4-ylpyridin-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c19-12-10(13(20)17-14(21)16-12)7-9-1-2-11(15-8-9)18-3-5-22-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPGREDCDPPKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)
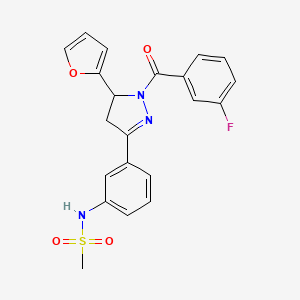
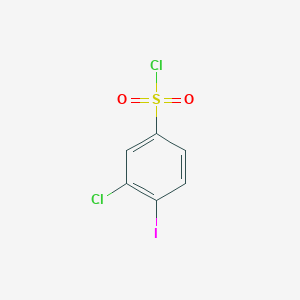

![N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2788835.png)
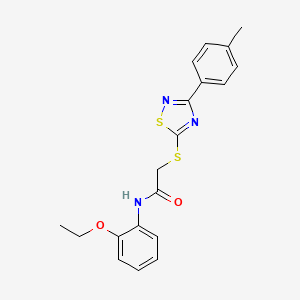
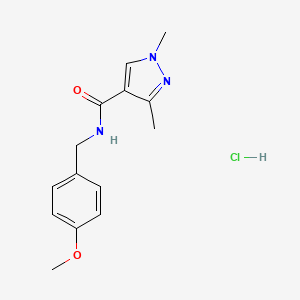
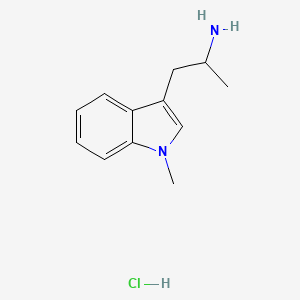
![ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2788846.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2788847.png)
![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2788848.png)
![6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2788850.png)
